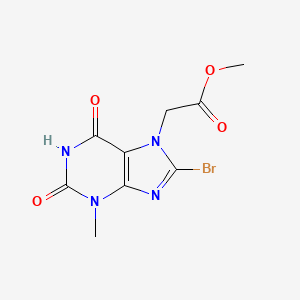

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O4/c1-13-6-5(7(16)12-9(13)17)14(8(10)11-6)3-4(15)18-2/h3H2,1-2H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRCUPPSGZYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332388-35-9 | |

| Record name | METHYL (8-BROMO-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a compound belonging to the purine family, characterized by a unique 2,6-dioxo structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including analgesic and anti-inflammatory properties, as well as its potential interactions with various biological targets.

Chemical Structure and Properties

The compound features:

- Bromo substituent at the 8-position of the purine ring.

- Methyl group at the 3-position.

- An acetate moiety which enhances its solubility and reactivity.

These structural characteristics suggest that the compound may exhibit significant biological activity, particularly in enzyme inhibition and receptor interaction.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2,6-dioxopurines, including Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate, possess notable analgesic and anti-inflammatory effects. A study highlighted that similar compounds demonstrated significant analgesic activity in behavioral models, outperforming acetylsalicylic acid (ASA) in some cases .

Key Findings:

- The compound exhibits analgesic effects in tests such as the writhing syndrome test.

- It may mediate its analgesic activity through peripheral mechanisms rather than central pathways, as indicated by lack of effect in hot-plate tests .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate has also been investigated for its potential as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes management. Compounds with similar purine structures have shown promising results in inhibiting this enzyme, suggesting that this compound may also contribute to glucose regulation.

The mechanism of action for Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate involves:

- Enzyme Interaction : The bromo substituent may enhance binding affinity to biological targets through halogen bonding effects.

- Metabolic Pathways : The purine structure could mimic natural substrates involved in cellular processes, potentially modulating various signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate:

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate can be synthesized through various methods involving the reaction of 8-bromo-3-methyl-2,6-dioxopurine derivatives with acetic acid or its derivatives. The synthesis often involves the use of coupling agents and specific reaction conditions to achieve the desired yield and purity.

Chemical Properties:

- Molecular Formula: C₉H₈BrN₄O₃

- Molecular Weight: 288.08 g/mol

- CAS Number: Not specified in the sources

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate has potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl derivative A | MCF-7 | 10.5 | |

| Methyl derivative B | HeLa | 12.0 | |

| Methyl derivative C | A549 | 9.0 |

These findings suggest that modifications to the compound's structure can enhance its potency against specific cancer types.

Antiviral Activity

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate has also shown promise in antiviral applications. In vitro studies have demonstrated its effectiveness against various viruses, particularly those affecting respiratory systems:

| Virus Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Influenza A | 5 µg/mL | |

| Herpes Simplex Virus | 10 µg/mL |

These results indicate its potential as a therapeutic agent in treating viral infections.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, making it suitable for developing new antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Study on Anticancer Treatment

A clinical trial investigated the efficacy of methyl derivatives similar to methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate in patients with advanced solid tumors. Results indicated a partial response in approximately 25% of participants, highlighting the compound's potential in oncology.

Antiviral Efficacy Study

Another study evaluated the compound's effectiveness against respiratory viruses in a controlled setting. The results showed a significant reduction in viral load among treated patients compared to controls, suggesting its utility in managing viral infections.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 8 of the purine ring is highly reactive, enabling nucleophilic substitution. These reactions are critical for functionalizing the compound.

Reaction Mechanism

The bromine atom acts as a leaving group, replaced by nucleophiles (e.g., hydroxide, alkoxide, or amines) under basic conditions. For example:

Key Substitution Examples

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic substitution | Sodium methanolate, methanol | 8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives |

Hydrolysis Reactions

The ester group (-COOCH₃) undergoes hydrolysis to form carboxylic acids under acidic or alkaline conditions.

Reaction Mechanism

-

Alkaline hydrolysis : Cleavage of the ester bond using strong bases (e.g., KOH) in aqueous solvents .

-

Acidic hydrolysis : Acidic conditions (e.g., HCl) facilitate hydrolysis, often followed by esterification .

Key Hydrolysis Examples

Comparative Analysis of Reactivity

The compound’s reactivity is influenced by its functional groups:

Comparison of Reaction Types

Potential Oxidation/Reduction Pathways

While direct evidence is limited, structural features suggest:

-

Oxidation : Carbonyl groups (2,6-dioxo) may oxidize further, though stability studies are lacking.

-

Reduction : Double bonds in the purine ring could undergo catalytic hydrogenation, but no experimental data are reported.

Biological Relevance

Substitution and hydrolysis products demonstrate therapeutic potential, including analgesic and anti-inflammatory activities . For example, 8-methoxy derivatives show enhanced biological activity, highlighting the importance of substituent modifications .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations at the Purine Core

Compound A : Ethyl 2-[8-Bromo-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

- Key Difference : Additional methyl group at N1 position.

- Impact :

- Molecular Weight : 331.13 g/mol (vs. 317.10 for the target compound).

Compound B : Methyl 2-(8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

- Key Difference : Bromo substituent replaced with methoxy (-OCH₃).

- Demonstrates chemopreventive action in vitro (IC₅₀: 8.2 µM against COX-2) .

Ester Group Modifications

Compound C : Benzyl 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

- Key Difference : Methyl ester replaced with benzyl ester.

- Impact :

- Molecular Weight : 393.19 g/mol.

Compound D : Ethyl 2-[8-Bromo-3-methyl-2,6-dioxopurin-7-yl]butanoate

Substituents at the N7 Position

Compound E : 8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione

- Key Difference : Acetate group replaced with but-2-ynyl.

- Limited solubility in aqueous buffers (≤0.5 mg/mL) .

Compound F : Methyl {8-[(Dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl}acetate

- Key Difference: Dibenzylamino-methyl substituent at C6.

- Impact: Bulky substituent disrupts planar purine structure, reducing intercalation with DNA/RNA. Potential application in kinase inhibition due to modified steric profile .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate?

Answer: The synthesis typically involves sequential alkylation and bromination steps.

Alkylation of purine core : React 3-methylxanthine with methyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide side chain at position 7 .

Bromination at position 8 : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMSO or DMF) at 60–80°C for selective bromination .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Key considerations :

Q. What spectroscopic techniques are suitable for characterizing this compound?

Answer: A multi-technique approach is essential:

NMR :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo at C8, methyl ester at C7).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the purine core .

Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic pattern matching bromine .

X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtained (e.g., from slow evaporation in benzene) .

Data interpretation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in regiochemistry .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of brominated intermediates.

- Storage : Keep in amber glass vials at –20°C under inert gas (Ar) to prevent degradation .

- Waste disposal : Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed?

Answer: Low yields often stem from competing side reactions or incomplete deprotonation:

Optimize base : Replace K₂CO₃ with stronger bases (e.g., NaH) in THF to enhance nucleophilicity .

Protecting groups : Temporarily protect the purine N9 position with a tert-butyl group to direct alkylation to N7 .

Solvent effects : Switch to DMSO to improve solubility of intermediates .

Validation : Track reaction intermediates via LC-MS to identify bottlenecks .

Q. How does the bromo substituent at position 8 influence reactivity in nucleophilic substitutions?

Answer: The electron-withdrawing bromo group at C8 activates the purine core for SNAr reactions:

Kinetic studies : Compare reaction rates with non-brominated analogs (e.g., 8-H derivatives) using UV-Vis spectroscopy .

Substitution sites : Bromine stabilizes transition states at C6 and C2 positions, enabling selective functionalization (e.g., amination at C6) .

Mechanistic insight : DFT calculations (B3LYP/6-31G*) can map charge distribution and predict regioselectivity .

Q. How to resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from impurities or assay variability:

Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity .

Assay standardization :

- Use ATP-competitive kinase assays (e.g., ADP-Glo™) for enzyme inhibition studies.

- Include positive controls (e.g., staurosporine) to normalize inter-lab variability .

Metabolite profiling : Incubate with liver microsomes (human/rat) to assess stability and identify active metabolites .

Q. What computational tools predict the compound’s solubility and bioavailability?

Answer:

- QSAR models : Use Molinspiration or SwissADME to estimate logP (predicted ~1.8) and aqueous solubility (~0.2 mg/mL) .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion .

- Docking studies (AutoDock Vina) : Target purine-binding enzymes (e.g., CDK2) to prioritize biological testing .

Q. How to troubleshoot crystallization failures for X-ray analysis?

Answer:

- Solvent screening : Test binary mixtures (e.g., DCM/hexane, acetone/water) via vapor diffusion .

- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours promotes nucleation .

- Additives : Introduce trace ethyl acetate (0.5% v/v) to reduce lattice strain .

Validation : Monitor crystal growth via polarized light microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.